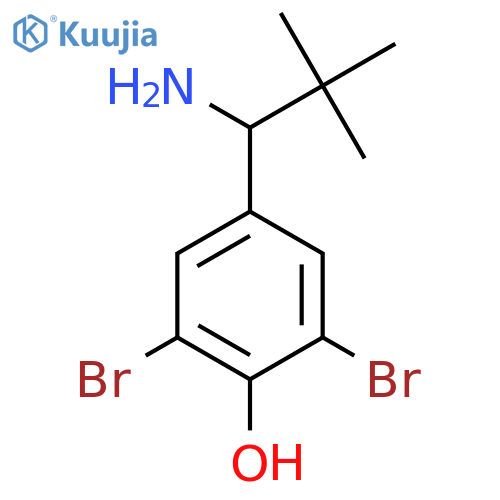Cas no 1391077-79-4 (4-(1-Amino-2,2-dimethylpropyl)-2,6-dibromophenol)

1391077-79-4 structure
商品名:4-(1-Amino-2,2-dimethylpropyl)-2,6-dibromophenol
4-(1-Amino-2,2-dimethylpropyl)-2,6-dibromophenol 化学的及び物理的性質
名前と識別子
-
- 4-(1-AMINO-2,2-DIMETHYLPROPYL)-2,6-DIBROMOPHENOL
- EN300-1276985
- DTXSID301222969
- 1391077-79-4
- Phenol, 4-(1-amino-2,2-dimethylpropyl)-2,6-dibromo-
- CID 130043282
- 4-(1-Amino-2,2-dimethylpropyl)-2,6-dibromophenol
-
- インチ: 1S/C11H15Br2NO/c1-11(2,3)10(14)6-4-7(12)9(15)8(13)5-6/h4-5,10,15H,14H2,1-3H3
- InChIKey: BLYKCHWLRAPJSP-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=C(C=C(C=1)C(C(C)(C)C)N)Br)O
計算された属性
- せいみつぶんしりょう: 336.94999g/mol
- どういたいしつりょう: 334.95204g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 205
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.6
じっけんとくせい
- 密度みつど: 1.627±0.06 g/cm3(Predicted)
- ふってん: 333.7±37.0 °C(Predicted)
- 酸性度係数(pKa): 6.48±0.36(Predicted)
4-(1-Amino-2,2-dimethylpropyl)-2,6-dibromophenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1276985-50mg |
4-(1-amino-2,2-dimethylpropyl)-2,6-dibromophenol |
1391077-79-4 | 50mg |
$624.0 | 2023-10-01 | ||
| Enamine | EN300-1276985-10.0g |
4-(1-amino-2,2-dimethylpropyl)-2,6-dibromophenol |
1391077-79-4 | 10g |
$3191.0 | 2023-06-08 | ||
| Enamine | EN300-1276985-1.0g |
4-(1-amino-2,2-dimethylpropyl)-2,6-dibromophenol |
1391077-79-4 | 1g |
$743.0 | 2023-06-08 | ||
| Enamine | EN300-1276985-0.25g |
4-(1-amino-2,2-dimethylpropyl)-2,6-dibromophenol |
1391077-79-4 | 0.25g |
$683.0 | 2023-06-08 | ||
| Enamine | EN300-1276985-5000mg |
4-(1-amino-2,2-dimethylpropyl)-2,6-dibromophenol |
1391077-79-4 | 5000mg |
$2152.0 | 2023-10-01 | ||
| Enamine | EN300-1276985-250mg |
4-(1-amino-2,2-dimethylpropyl)-2,6-dibromophenol |
1391077-79-4 | 250mg |
$683.0 | 2023-10-01 | ||
| Enamine | EN300-1276985-1000mg |
4-(1-amino-2,2-dimethylpropyl)-2,6-dibromophenol |
1391077-79-4 | 1000mg |
$743.0 | 2023-10-01 | ||
| Enamine | EN300-1276985-10000mg |
4-(1-amino-2,2-dimethylpropyl)-2,6-dibromophenol |
1391077-79-4 | 10000mg |
$3191.0 | 2023-10-01 | ||
| Enamine | EN300-1276985-500mg |
4-(1-amino-2,2-dimethylpropyl)-2,6-dibromophenol |
1391077-79-4 | 500mg |
$713.0 | 2023-10-01 | ||
| Enamine | EN300-1276985-0.1g |
4-(1-amino-2,2-dimethylpropyl)-2,6-dibromophenol |
1391077-79-4 | 0.1g |
$653.0 | 2023-06-08 |
4-(1-Amino-2,2-dimethylpropyl)-2,6-dibromophenol 関連文献
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
-
N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
-
Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
-
Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
1391077-79-4 (4-(1-Amino-2,2-dimethylpropyl)-2,6-dibromophenol) 関連製品
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)
- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
- 503537-97-1(4-bromooct-1-ene)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
